4-[2-(5-Méthyl-2-phényloxazol-4-yl)éthoxy]benzaldéhyde
Vue d'ensemble
Description
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C19H17NO3. It is known for its role as a hypolipemic agent and acts as an agonist at the peroxisome proliferator-activated receptor α (PPARα) . This compound has been shown to be effective in lowering blood glucose levels in animal models of type 2 diabetes .
Applications De Recherche Scientifique
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on lipid metabolism and glucose regulation.
Industry: Utilized in the development of pharmaceuticals and biochemical research.
Mécanisme D'action
Target of Action
fragariae . Therefore, it can be inferred that the compound’s primary targets could be certain proteins or enzymes in these fungi that are crucial for their survival.
Mode of Action
Given its fungicidal activity, it is likely that the compound interacts with its targets in a way that inhibits the growth or reproduction of the fungi .
Biochemical Pathways
Considering its fungicidal activity, it can be speculated that the compound interferes with the biochemical pathways essential for the survival and proliferation of the fungi .
Result of Action
Given its fungicidal activity, it can be inferred that the compound’s action results in the inhibition of growth or reproduction of the fungi .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde typically involves the reaction of 5-methyl-2-phenyloxazole with 4-hydroxybenzaldehyde in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzoic acid.
Reduction: 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzyl alcohol.
Substitution: Products will vary based on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoic acid (PF-407288)
- N-((2-phenyloxazol-4-yl)methyl)pyrimidine carboxamide derivatives
Uniqueness
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde is unique due to its specific structure, which allows it to act as a potent agonist at PPARα. This distinguishes it from other similar compounds that may have different molecular targets or mechanisms of action. Additionally, its efficacy in lowering blood glucose levels in animal models of type 2 diabetes highlights its potential therapeutic value .
Activité Biologique
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde, with the molecular formula C19H17NO3, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. It is primarily recognized for its role as a hypolipemic agent and its activity as an agonist at the peroxisome proliferator-activated receptor α (PPARα) . This compound has implications in the treatment of metabolic disorders, particularly type 2 diabetes and obesity.
The biological activity of 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde is largely attributed to its interaction with PPARα. The activation of this receptor plays a crucial role in regulating lipid metabolism and glucose homeostasis.
- Hypolipemic Effects : By activating PPARα, the compound enhances fatty acid oxidation, leading to reduced triglyceride levels in the bloodstream.
- Antihyperglycemic Properties : It has been shown to improve insulin sensitivity, thereby aiding in glucose regulation.
Research Findings
Several studies have investigated the biological effects of this compound:
- Lipid Modulation : Research indicates that compounds similar to 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde exhibit significant lipid-lowering properties, which are beneficial for managing dyslipidemia associated with metabolic syndrome .
- Case Studies : Clinical studies have demonstrated that PPARα agonists can lead to improved metabolic profiles in patients with type 2 diabetes. For instance, a study highlighted that patients treated with PPARα agonists showed a marked decrease in fasting plasma glucose and HbA1c levels .
Chemical Reactions and Properties
The compound can undergo various chemical reactions:
Reaction Type | Description |
---|---|
Oxidation | The aldehyde group can be oxidized to form the corresponding carboxylic acid. |
Reduction | The aldehyde group can be reduced to form the corresponding alcohol. |
Substitution | The ethoxy group can be substituted with other functional groups under appropriate conditions. |
Common Reagents :
- Oxidation Agents : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
- Reduction Agents : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Therapeutic Potential
The therapeutic potential of 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde extends beyond its lipid-modulating effects:
- Type 2 Diabetes Treatment : Its ability to enhance insulin sensitivity makes it a candidate for further research in diabetes management.
- Obesity Management : By improving lipid profiles and promoting weight loss through enhanced fatty acid oxidation, it may serve as an adjunct therapy for obesity.
Safety and Toxicology
While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicological assessments indicate that it exhibits low toxicity levels; however, further studies are necessary to establish comprehensive safety data.
Propriétés
IUPAC Name |
4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-18(20-19(23-14)16-5-3-2-4-6-16)11-12-22-17-9-7-15(13-21)8-10-17/h2-10,13H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWZPTYWJHXUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444518 | |
Record name | 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103788-59-6 | |
Record name | 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.